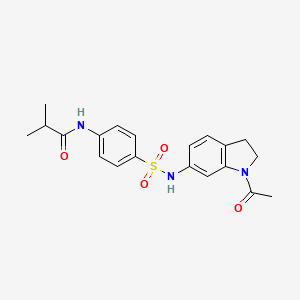
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material . All the synthesized compounds were characterized and analyzed by GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antifungal and herbicidal activities .
Mode of Action
It’s known that sulfonamide derivatives, which this compound is a part of, have a broad spectrum of biological activities .
Biochemical Pathways
Similar compounds have been shown to inhibit oxidative bursts from phagocytes .
Result of Action
The compound has been shown to exhibit certain antifungal activity against tested fungi . Moreover, it displayed herbicidal activity against the root of rape (Brassica campestris) at 100 µg/mL .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide 12 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have high selectivity and potency for CK2 inhibition. However, there are also some limitations to its use in lab experiments. This compound 12 has poor solubility in water, which can limit its bioavailability. In addition, its effects may vary depending on the type of cancer cell line and the experimental conditions used.
Zukünftige Richtungen
There are several future directions for the study of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide 12. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound 12. Another area of research is the investigation of the potential therapeutic effects of this compound 12 in other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, the combination of this compound 12 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Overall, this compound 12 has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide 12 has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in preclinical studies. This compound 12 has been tested in vitro and in vivo in various cancer cell lines, including breast cancer, lung cancer, and melanoma, and has shown promising results.
Eigenschaften
IUPAC Name |
N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)20(25)21-16-6-8-18(9-7-16)28(26,27)22-17-5-4-15-10-11-23(14(3)24)19(15)12-17/h4-9,12-13,22H,10-11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYEHYYHOLXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
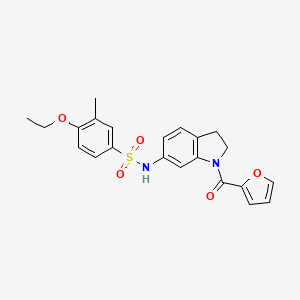
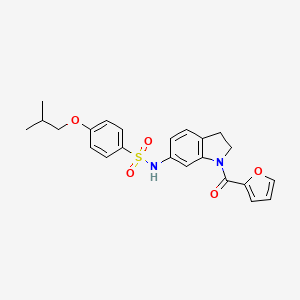
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)

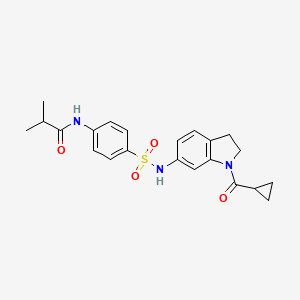
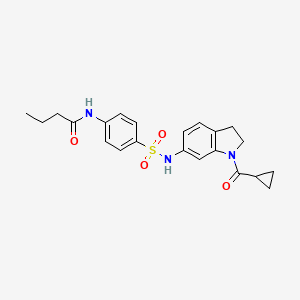
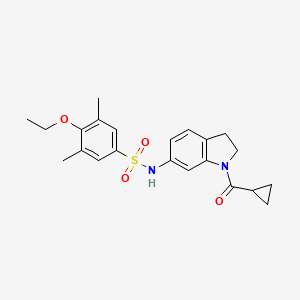

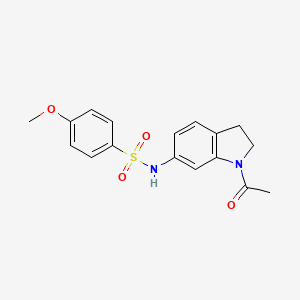
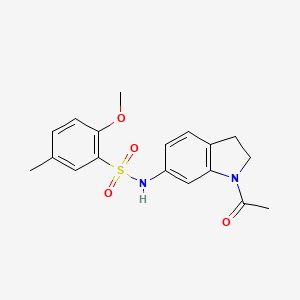

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B3202610.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3202616.png)